Defluoro Aprepitant

Overview

Description

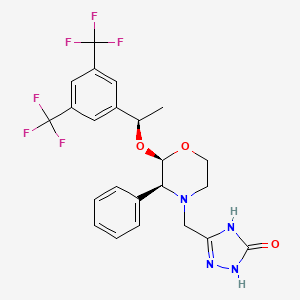

Defluoro Aprepitant is a compound with the molecular formula C23H22F6N4O3 . It is an impurity of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name: 3-[[ (2R,3S)-2-[(1R)-1-[3,5-bis (trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one .Chemical Reactions Analysis

Aprepitant, the parent compound of this compound, has been studied in various formulations. In one study, a DES formulation and an amorphous form of Aprepitant were able to induce an apparent supersaturation followed by subsequent drug precipitation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 516.4 g/mol . Aprepitant, the parent compound, is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 .Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting Prevention : Aprepitant has been found to be effective in preventing CINV in patients undergoing moderately emetogenic chemotherapy, especially in combination with other drugs like ondansetron and dexamethasone (Warr et al., 2005).

Radiochemical Synthesis for NK1R-Positive Tumors : Aprepitant is known for its anti-proliferative activity on cancer cell lines sensitive to Substance P mitogen action. Novel structural modifications of Aprepitant have been developed to create conjugates with different radionuclide chelators for potential theranostic applications in NK1R-overexpressing cancers (Halik et al., 2020).

Enhancing Standard Antiemetic Therapy : Addition of Aprepitant to standard antiemetic therapy has shown improved control of CINV (Poli-Bigelli et al., 2003).

Pharmacokinetics with Other Drugs : Studies have explored the effects of Aprepitant on the pharmacokinetics of other drugs like dexamethasone and methylprednisolone, showing its moderate inhibitory impact on cytochrome P4503A4 (McCrea et al., 2003).

In Vitro Glucuronidation and Inhibition of UGT2B7 : Aprepitant undergoes glucuronidation primarily by UGT1A4, UGT1A3, and UGT1A8, and acts as a moderate inhibitor of UGT2B7, suggesting potential impacts on the clearance of drugs eliminated by UGT2B7 (House et al., 2015).

Solubility in Supercritical Carbon Dioxide : Research on the solubility of Aprepitant in supercritical carbon dioxide indicates its feasibility for processing in supercritical fluid technologies (Sodeifian et al., 2017).

Broad Spectrum Antitumor Drug : Aprepitant has been indicated as a promising broad spectrum antitumor drug, effective against various cancer cell lines through the NK-1 receptor and inducing apoptosis (Muñoz & Rosso, 2010).

Potential in Treating Acute Lung Injury : Aprepitant has shown potential in treating acute lung injury with its anti-inflammatory and antioxidant properties, as observed in a rat model of experimental polymicrobial sepsis (Kose et al., 2021).

Brain Neurokinin 1 Receptor Occupancy : Studies using positron emission tomography (PET) imaging have investigated brain neurokinin 1 receptor occupancy by Aprepitant in healthy humans, providing insights into its mechanism of action in the central nervous system (Bergström et al., 2004).

Mechanism of Action

Target of Action

Defluoro Aprepitant, like its parent compound Aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . Substance P is a neuropeptide involved in various biological functions, including pain perception and the regulation of mood disorders. By antagonizing NK1 receptors, this compound can inhibit the action of substance P .

Mode of Action

This compound interacts with its targets, the NK1 receptors, by binding to them and preventing substance P from attaching to these receptors . This inhibits the transmission of signals that would normally be triggered by the binding of substance P to the NK1 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P/NK1 receptor pathway. By blocking the NK1 receptors, this compound prevents the activation of this pathway by substance P . The downstream effects of this inhibition can vary, but they often include a reduction in the perception of pain and potentially a decrease in the occurrence of nausea and vomiting .

Pharmacokinetics

It’s known that aprepitant, the parent compound, is well absorbed and extensively metabolized, primarily by the cyp3a4 enzyme

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the substance P/NK1 receptor pathway. This can lead to a decrease in the perception of pain and potentially a reduction in the occurrence of nausea and vomiting . .

Biochemical Analysis

Biochemical Properties

Defluoro Aprepitant interacts with various enzymes and proteins. It is known to be metabolized extensively by liver enzymes, primarily CYP3A4 . It has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 . These interactions can influence the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that Aprepitant, the parent compound, has significant effects on cell function. It influences cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their activity, which can have various effects at the molecular level.

Temporal Effects in Laboratory Settings

Studies on Aprepitant have shown that it has a significant impact on the prevention of chemotherapy-induced nausea and vomiting (CINV) during the first cycle of non-anthracycline plus cyclophosphamide (AC)-based moderately emetogenic chemotherapy .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Aprepitant have shown its effects on the lung tissues of rats with an experimental polymicrobial sepsis model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized extensively by liver enzymes, primarily CYP3A4 . It also has interactions with other enzymes such as CYP2C9 .

Properties

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMIXIISZAQGF-CAYVGHNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437718 | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-76-7 | |

| Record name | Desfluoro aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFLUORO APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)